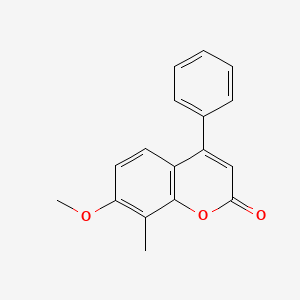

7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one

説明

特性

IUPAC Name |

7-methoxy-8-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-15(19-2)9-8-13-14(10-16(18)20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNXKKDHANCUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350430 | |

| Record name | 7-Methoxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65602-42-8 | |

| Record name | 7-Methoxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

化学反応の分析

Types of Reactions

7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-2-one derivatives .

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer properties of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one. This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Hepatocellular Carcinoma

A notable study evaluated the effects of this compound on HepG2 hepatocellular carcinoma cells. The results indicated that it induced apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. The following table summarizes key findings from this research:

| Parameter | Value |

|---|---|

| IC50 (μM) | 12.5 |

| Apoptosis Rate (%) | 65% |

| Caspase Activation | Caspase-3, Caspase-9 |

| Cell Cycle Arrest | G1 Phase |

This study highlights the potential of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of COX Enzyme Activity

A study investigated the inhibitory effect of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one on cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.

| Parameter | Value |

|---|---|

| COX-1 Inhibition (%) | 50% at 25 μM |

| COX-2 Inhibition (%) | 70% at 25 μM |

| IC50 (μM) | 20 |

These findings suggest that this compound could be beneficial in managing conditions characterized by excessive inflammation .

Other Biological Activities

Research has also highlighted other potential applications, including:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which may protect against oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies have shown efficacy against certain bacterial strains, indicating potential use in treating infections.

- Neuroprotective Effects : Emerging evidence suggests that it may have neuroprotective properties, potentially useful in neurodegenerative disease models.

作用機序

The mechanism of action of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of oxidoreductase enzymes, which play a role in cellular redox balance .

類似化合物との比較

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and its analogues:

Key Observations:

Physicochemical Properties

Key Observations:

- The absence of hydrogen-bond donors in the target compound (vs. hydroxy or amino groups in analogues) reduces its polarity, favoring passive diffusion across biological membranes .

- Higher molecular weight in the 4-amino-8-cyclopentyloxy derivative correlates with increased complexity in synthesis and purification .

生物活性

7-Methoxy-8-methyl-4-phenyl-2H-chromen-2-one, also known as a coumarin derivative, exhibits a wide range of biological activities that have been the subject of extensive research. Coumarins are a class of compounds known for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one, summarizing key research findings and case studies.

The mechanism of action for 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various biological targets. The compound's structure allows it to participate in hydrogen bonding due to the sp² hybridized carbon in the chromenone ring and the sp³ hybridized methyl group. This structural feature facilitates its binding to enzymes and receptors involved in several biochemical pathways, contributing to its diverse pharmacological effects.

Biological Activities

The compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that coumarin derivatives, including 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one, exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : The compound has demonstrated potential anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. In vitro studies have reported that it can affect cell cycle progression and promote cell death in various cancer cell lines .

- Anti-inflammatory Effects : The anti-inflammatory activity of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property suggests its potential use in treating inflammatory diseases .

- Antioxidant Activity : As an antioxidant, this compound can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. Its antioxidant capacity has been evaluated using different assays, indicating promising results .

Research Findings and Case Studies

A summary of notable studies on the biological activity of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one is presented in the following table:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized for purity?

- Methodology : The compound is typically synthesized via the Pechmann condensation, reacting substituted phenols with β-ketoesters under acidic catalysis. Key steps include:

- Precursor preparation : Use 7-hydroxy-8-methylcoumarin derivatives and methoxy-substituted phenacyl bromides.

- Reaction optimization : Control temperature (80–120°C), solvent (H₂SO₄ or BF₃·Et₂O), and stoichiometry to minimize side products .

- Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How can the structural identity of this chromenone derivative be validated using spectroscopic and crystallographic techniques?

- Structural validation :

- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methoxy (δ 3.8–4.0 ppm), methyl (δ 2.1–2.3 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

- X-ray crystallography : Grow single crystals via slow evaporation (ethanol/chloroform), solve structure using SHELXL (space group, R-factor < 5%), and validate with PLATON for symmetry .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- In vitro screening :

- Anticancer : MTT assay (IC₅₀ determination against HeLa or MCF-7 cells, 48–72 hr exposure) .

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) with ciprofloxacin as a positive control .

- Anti-inflammatory : COX-2 inhibition ELISA (measure PGE₂ reduction) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

- Root-cause analysis :

- Compound purity : Verify via LC-MS (≥95% purity threshold) and quantify impurities (e.g., residual solvents) .

- Assay variability : Standardize protocols (cell passage number, serum concentration) and include internal controls .

- Structural analogs : Compare activity of 7-methoxy-8-methyl derivatives with 7-hydroxy or 8-fluoro analogs to isolate substituent effects .

Q. What strategies improve synthetic yield and scalability while adhering to green chemistry principles?

- Process optimization :

- Continuous flow reactors : Enhance heat/mass transfer for Pechmann condensation (residence time < 30 min, 100°C) .

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalyst recycling : Immobilize H₂SO₄ on silica gel or use recyclable ionic liquids .

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this chromenone derivative?

- In silico approaches :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or topoisomerase II) .

- QSAR modeling : Train models with Hammett constants (σ) of substituents and biological activity data to predict novel analogs .

- DFT calculations : Analyze electron density (HOMO/LUMO) to correlate methoxy/methyl groups with antioxidant potential .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or reductive conditions?

- Reaction profiling :

- Oxidation : Treat with DDQ in dioxane to form quinone derivatives; monitor via UV-vis (λmax shift to 300–400 nm) .

- Reduction : Hydrogenate over Pd/C (1 atm H₂) to saturate the chromenone ring; characterize reduced products via IR (loss of C=O stretch at 1700 cm⁻¹) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。